molecular formula C20H22FN3O B5681176 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide

4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide

Cat. No.: B5681176
M. Wt: 339.4 g/mol
InChI Key: NUPLNKQCSXJEQI-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine derivative.

    Attachment of the phenylcyclopropyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the carboxamide group: This step involves the reaction of the amine group on the piperazine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclopropyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
  • 4-(4-bromophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
  • 4-(4-methylphenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)22-20(10-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPLNKQCSXJEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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